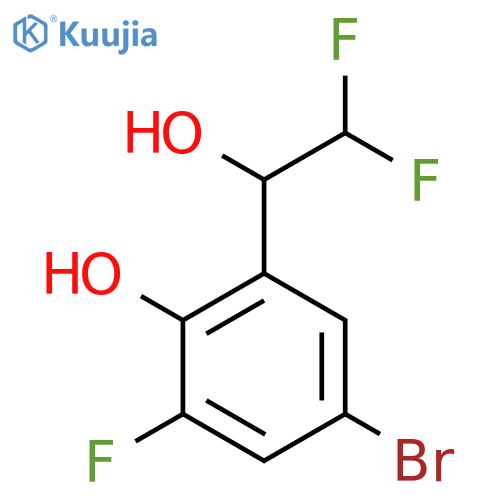Cas no 2228334-67-4 (4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol)
4-ブロモ-2-(2,2-ジフルオロ-1-ヒドロキシエチル)-6-フルオロフェノールは、高度にフッ素化されたフェノール誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。その特徴的な構造は、ブロモ基とフッ素原子の電子求引性効果により、反応性の高い官能基を有しています。特に、2,2-ジフルオロ-1-ヒドロキシエチル基は立体障害と極性を付与し、生体活性分子の設計において有用な骨格となります。高い純度と安定性を備えており、精密有機合成や創薬研究における多様な変換反応に適しています。

2228334-67-4 structure
商品名:4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol
- EN300-1970105
- 2228334-67-4
-
- インチ: 1S/C8H6BrF3O2/c9-3-1-4(7(14)8(11)12)6(13)5(10)2-3/h1-2,7-8,13-14H
- InChIKey: OBMXZSFSYUEATP-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1)C(C(F)F)O)O)F
計算された属性
- せいみつぶんしりょう: 269.95033g/mol
- どういたいしつりょう: 269.95033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1970105-1g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 1g |
$813.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-0.1g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 0.1g |
$715.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-0.05g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 0.05g |
$683.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-0.5g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 0.5g |
$781.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-10.0g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 10g |
$3500.0 | 2023-05-26 | ||
| Enamine | EN300-1970105-1.0g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 1g |
$813.0 | 2023-05-26 | ||
| Enamine | EN300-1970105-5g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 5g |
$2360.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-10g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 10g |
$3500.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-0.25g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 0.25g |
$748.0 | 2023-09-16 | ||
| Enamine | EN300-1970105-5.0g |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol |
2228334-67-4 | 5g |
$2360.0 | 2023-05-26 |
4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
2228334-67-4 (4-bromo-2-(2,2-difluoro-1-hydroxyethyl)-6-fluorophenol) 関連製品
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2230780-65-9(IL-17A antagonist 3)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
